(1,1,2,2-Tetrafluoroethoxy)cyclohexane CAS 456-63-3 physical and chemical properties
(1,1,2,2-Tetrafluoroethoxy)cyclohexane CAS 456-63-3 physical and chemical properties
Engineering Fluorinated Interfaces: A Comprehensive Technical Guide to (1,1,2,2-Tetrafluoroethoxy)cyclohexane (CAS 456-63-3)
Executive Summary
In modern drug development and advanced materials science, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties. (1,1,2,2-Tetrafluoroethoxy)cyclohexane (CAS 456-63-3) —also known as cyclohexyl 1,1,2,2-tetrafluoroethyl ether—serves as a critical building block and specialty solvent. By replacing a standard alkyl ether with a tetrafluoroethyl ether motif, researchers can drastically enhance metabolic stability, lower surface tension, and fine-tune lipophilicity. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the chemical causality, mechanistic synthesis, and self-validating protocols required to master this compound in the laboratory.
Chemical Identity & Thermophysical Data
Understanding the baseline thermophysical properties of (1,1,2,2-Tetrafluoroethoxy)cyclohexane is essential for downstream applications, particularly regarding solvent recovery, phase partitioning, and reaction scaling. The presence of the −OCF2CF2H group significantly increases the density and lowers the refractive index compared to its non-fluorinated analog, methoxycyclohexane.
Table 1: Physical and Chemical Properties of CAS 456-63-3 [1]
| Property | Value |
| Chemical Name | (1,1,2,2-Tetrafluoroethoxy)cyclohexane |
| CAS Registry Number | 456-63-3 |
| Molecular Formula | C 8 H 12 F 4 O |
| Molecular Weight | 200.17 g/mol |
| Boiling Point | 142 °C |
| Density | 1.16 g/cm³ |
| Refractive Index | 1.3725 |
| Flash Point | 41 °C |
Mechanistic Synthesis & Chemical Causality
The synthesis of tetrafluoroethyl ethers is predominantly achieved via the base-catalyzed hydroalkoxylation of tetrafluoroethylene (TFE)[2].
The Causality of the Catalyst: The hydroxyl group of cyclohexanol is not sufficiently nucleophilic to attack the electron-rich double bond of TFE directly. By introducing a strong base (such as KOH or NaH), the alcohol is deprotonated to form a highly nucleophilic cyclohexoxide anion. Despite the steric shielding of the four fluorine atoms on TFE, their intense electron-withdrawing nature polarizes the π -bond, rendering it susceptible to nucleophilic attack[3].
Upon attack, a transient fluorinated carbanion is generated. This intermediate is highly stabilized by the inductive effect of the adjacent α -fluorine atoms. The reaction is driven to completion when this carbanion rapidly abstracts a proton from the solvent or a neighboring alcohol molecule, yielding the terminal −CF2H moiety[3].
Figure 1: Base-catalyzed hydroalkoxylation of TFE to yield the target fluorinated ether.
Self-Validating Experimental Protocol: Bench-Scale Synthesis
To ensure scientific integrity, the following protocol is designed as a self-validating system . The analytical steps at the end of the workflow guarantee that the specific −OCF2CF2H connectivity is achieved without relying on external, destructive assays.
Step-by-Step Methodology:
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Reactor Setup: Because TFE is a highly reactive and potentially explosive gas, this reaction must be conducted in a sealed pressure vessel (autoclave) or a continuous-flow microreactor to ensure precise stoichiometric control and safety[3].
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Reagent Preparation: Dissolve cyclohexanol (1.0 equiv) in a co-solvent system of Toluene and DMSO (4:1 v/v). Causality: Toluene provides excellent solubility for the organic substrate, while the highly polar DMSO accelerates the reaction by solvating the potassium cation, leaving a "naked," highly reactive alkoxide anion[3].
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Catalyst Activation: Add pulverized KOH (0.15 equiv). Stir at room temperature for 30 minutes to generate the cyclohexoxide nucleophile in situ.
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TFE Introduction: Purge the pressure vessel with nitrogen, then introduce TFE gas to a pressure of 2.0–5.0 atm. Causality: Elevated pressure increases the dissolved concentration of TFE in the liquid phase, driving the bimolecular nucleophilic addition forward.
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Reaction Execution: Heat the sealed mixture to 45 °C and stir vigorously for 12–18 hours. Monitor the pressure drop as a real-time indicator of TFE consumption.
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Quenching and Workup: Safely vent residual TFE through a scrubber system. Quench the reaction with deionized water to protonate any remaining carbanion and neutralize the base. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.
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System Validation (NMR Analysis): To conclusively validate the synthesis, perform 1 H and 19 F NMR spectroscopy[4].
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1 H NMR (CDCl 3 ): The protocol is validated by the appearance of a diagnostic triplet of triplets (tt) at δ ~5.8 ppm. The massive geminal coupling ( 2JHF≈54 Hz) and smaller vicinal coupling ( 3JHF≈3 Hz) uniquely and unambiguously identify the terminal −CF2H proton[4].
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19 F NMR (CDCl 3 ): Validation is confirmed by two distinct fluorine environments: a doublet of triplets (dt) at δ ~ -135 ppm (corresponding to −CF2H ) and a triplet of doublets (td) at δ ~ -95 ppm (corresponding to −OCF2− )[4].
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Strategic Applications in Drug Design & Materials
In pharmaceutical development, the tetrafluoroethyl ether group acts as a premier bioisostere. Standard alkyl ethers (like methoxy or ethoxy groups) are highly susceptible to Cytochrome P450 (CYP450) mediated oxidative dealkylation. The enzyme's iron-oxo species abstracts a hydrogen atom adjacent to the ether oxygen, forming an unstable hemiacetal that rapidly degrades[2].
By substituting the alkyl group with a −CF2CF2H motif, researchers introduce profound steric and electronic shielding . The highly polarized, strong C-F bonds draw electron density away from the oxygen, while the terminal C-H bond is strengthened against hydrogen atom transfer (HAT). This results in a molecule with vastly superior metabolic stability and an extended pharmacokinetic half-life.
Figure 2: Comparative metabolic stability of standard ethers vs. tetrafluoroethyl ethers.
